molecular formula C17H18N2O3 B2789615 3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide CAS No. 1421443-53-9

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2789615
CAS No.: 1421443-53-9
M. Wt: 298.342
InChI Key: DXJLKRCHALAUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a benzamide derivative featuring a cyano (-CN) substituent at the 3-position of the benzoyl group and a 3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl side chain.

Properties

IUPAC Name

3-cyano-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-8-15(12(2)22-11)16(20)6-7-19-17(21)14-5-3-4-13(9-14)10-18/h3-5,8-9,16,20H,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLKRCHALAUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-yl intermediate, followed by its reaction with a suitable hydroxypropylating agent. The resulting intermediate is then subjected to a cyano group introduction, often through a nucleophilic substitution reaction. Finally, the benzamide group is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxypropyl and benzamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Route Applications/Notes References
3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide (Target) C₁₈H₁₉N₂O₃* ~317.36 Cyano, benzamide, dimethylfuran, hydroxypropyl Likely condensation of 3-cyanobenzoyl chloride with a furan-containing amino alcohol Potential applications in catalysis or bioactivity (inferred) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 Methyl, benzamide, hydroxyethyl 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
3-Chloro-N-(3-hydroxyphenyl)benzamide C₁₃H₁₀ClNO₂ 247.68 Chloro, benzamide, hydroxyphenyl Not specified Chemical intermediate or bioactive agent
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 347.31 Trifluoromethyl, isopropoxyphenyl Not specified Agricultural fungicide
Compound 155 (Quinazoline-purine benzamide derivative) C₂₃H₁₉N₇O₂ 455.45 Quinazoline, purine, benzamide Multi-step synthesis involving nucleophilic substitutions Potential pharmaceutical applications

*Calculated based on structural formula.

Structural Analysis

  • Substituent Effects: The cyano group in the target compound is strongly electron-withdrawing, contrasting with the methyl (electron-donating) group in ’s compound and the chloro (moderately electron-withdrawing) group in ’s derivative . This difference may enhance electrophilic reactivity or alter binding interactions in biological systems.
  • Side Chain Flexibility :

    • The 3-hydroxypropyl linker in the target compound provides greater conformational flexibility than the rigid quinazoline-purine system in ’s compound 155 , which may influence target selectivity in pharmacological contexts.

Functional and Application Insights

  • Catalytic Potential: ’s compound utilizes an N,O-bidentate directing group for metal-catalyzed C–H activation .
  • Biological Activity: Flutolanil () and other benzamide-based pesticides demonstrate that substituents like trifluoromethyl and aryl ethers enhance bioactivity. The target’s cyano and furan groups may confer antifungal or herbicidal properties. The high molecular weight and complexity of compound 155 () highlight benzamides' versatility in drug design, though the target compound’s smaller size may favor better pharmacokinetics.

Biological Activity

3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula, which includes a cyano group and a benzamide moiety attached to a hydroxypropyl chain linked to a dimethylfuran derivative. The structural formula is crucial for understanding its biological interactions.

Research indicates that compounds with similar structures often exhibit activities through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : Compounds like this compound may influence the production of pro-inflammatory cytokines.
  • Cell Viability and Proliferation : The compound's effects on cell viability in various cell lines are critical for evaluating its therapeutic potential.

In Vitro Studies

In vitro studies are essential for preliminary assessments of biological activity. The following table summarizes findings from recent research on the compound's effects on cell lines and cytokine production.

Study TypeCell Line UsedConcentration (µM)Effect Observed
Cytotoxicity AssayJ774 Macrophages25-100Significant reduction in cell viability
Cytokine ProductionJ774 Macrophages10-50Decreased IL-1β and TNFα levels
Inflammatory ModelZymosan-induced mice5-50 mg/kgReduced leukocyte migration by up to 90%

These results indicate that the compound has potential anti-inflammatory properties, particularly through the modulation of cytokine levels.

In Vivo Studies

In vivo studies provide insights into the compound's efficacy in living organisms. For instance, in models of induced inflammation, administration of the compound resulted in significant reductions in edema and leukocyte infiltration compared to control groups.

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of similar compounds using CFA-induced paw edema models. The results indicated that compounds with structural similarities effectively reduced inflammation markers.
  • Neuroprotective Properties : Research on related benzamide derivatives has shown neuroprotective effects in models of neurodegeneration, suggesting that this compound may also possess such properties.

Q & A

Basic: What are the recommended synthetic pathways for 3-Cyano-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Amide Coupling: Reacting 3-cyanobenzoic acid derivatives with a hydroxypropylamine intermediate bearing the dimethylfuran moiety. Evidence from similar benzamide syntheses suggests using coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF under nitrogen .
  • Intermediate Functionalization: Introducing the dimethylfuran group via nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
    Optimization Strategies:
  • Temperature Control: Maintaining 0–5°C during coupling to minimize side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reactivity of intermediates .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): Key signals include the cyano group’s absence (indirectly inferred from adjacent proton shifts) and hydroxypropyl protons at δ 3.5–4.0 ppm. Dimethylfuran methyl groups appear as singlets near δ 2.2–2.5 ppm .
    • ¹³C NMR : Confirms carbonyl (C=O, ~167 ppm) and nitrile (C≡N, ~115 ppm) groups .
  • Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₉N₂O₃) .
  • Infrared Spectroscopy (IR): Bands at ~2220 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced: How do structural modifications (e.g., substituents on benzamide or furan) affect biological activity?

Methodological Answer:

  • Benzamide Modifications:
    • Electron-Withdrawing Groups (e.g., -CN): Enhance metabolic stability but may reduce solubility. The cyano group in this compound likely improves binding to hydrophobic enzyme pockets .
    • Fluorine Substitution: In related compounds, fluorination increases lipophilicity and bioavailability (e.g., 4-fluoro analogs show improved antimicrobial activity) .
  • Furan Ring Alterations:
    • Dimethyl Groups : Improve steric shielding, reducing oxidative degradation of the furan ring .
    • Hydroxypropyl Chain : Introduces hydrogen-bonding potential, critical for target engagement (e.g., kinase inhibition in similar sulfonamides) .
      Data-Driven Approach: Comparative IC₅₀ studies using analogs with varied substituents (e.g., 3-fluoro vs. 4-fluoro phenyl derivatives) reveal structure-activity trends .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Discrepancies often arise from variations in cell lines or assay conditions. For example, antimicrobial activity against S. aureus may differ due to inoculum size adjustments (1×10⁵ vs. 1×10⁶ CFU/mL) .
  • Control Experiments: Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize results .
  • Mechanistic Profiling: Use techniques like SPR (surface plasmon resonance) to validate direct target binding, distinguishing true activity from false positives .
  • Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay data) to identify consensus trends .

Advanced: What mechanistic hypotheses exist for related benzamide derivatives, and how might they apply here?

Methodological Answer:

  • Enzyme Inhibition: Similar compounds (e.g., CDPPB) act as positive allosteric modulators (PAMs) of mGluR5, suggesting this compound may modulate neurotransmitter receptors .
  • Antimicrobial Mechanisms: Dimethylfuran-containing analogs disrupt microbial membrane integrity via hydrophobic interactions, as shown in TEM imaging of E. coli .
  • Anti-Inflammatory Pathways: Hydroxypropyl-linked sulfonamides inhibit COX-2 by binding to its arachidonic acid pocket, a plausible mechanism given structural similarities .
    Experimental Validation:
  • Docking Studies: Use AutoDock Vina to simulate binding to proposed targets (e.g., COX-2 PDB: 5IKT) .
  • Kinetic Assays: Measure time-dependent inhibition of purified enzymes (e.g., IC₅₀ shift with pre-incubation) to confirm mechanism .

Advanced: What strategies optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate groups at the hydroxypropyl moiety, which hydrolyze in vivo to release the active compound .
  • Formulation: Use cyclodextrin-based nanocarriers to enhance aqueous solubility, as demonstrated for similar hydrophobic benzamides .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation hotspots (e.g., furan ring oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.